tert-Butyl (R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate tert-Butyl (R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13774695
InChI: InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3/t7-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O
Molecular Formula: C10H18FNO4
Molecular Weight: 235.25 g/mol

tert-Butyl (R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13774695

Molecular Formula: C10H18FNO4

Molecular Weight: 235.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate -

Specification

Molecular Formula C10H18FNO4
Molecular Weight 235.25 g/mol
IUPAC Name tert-butyl (3R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3/t7-/m1/s1
Standard InChI Key XFGJBCDWYNSTJT-SSDOTTSWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC([C@@H](C1)F)(O)O
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O

Introduction

Molecular Structure and Stereochemical Properties

Core Structural Features

The compound features a piperidine ring substituted at the 3-position with a fluorine atom and at the 4-position with two hydroxyl groups, protected by a tert-butyloxycarbonyl (Boc) group at the 1-position . The (R)-configuration at the 3-position is critical for its biological activity, as stereochemistry often influences binding affinity to enzymatic or receptor targets . The hydroxyl groups enhance hydrophilicity, while the Boc group improves stability during synthetic processes .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H18FNO4\text{C}_{10}\text{H}_{18}\text{FNO}_4
Molecular Weight235.25 g/mol
IUPAC Nametert-butyl (3R)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCC(C@@HF)(O)O
Topological Polar Surface Area70 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the Boc group (δ ~1.4 ppm, singlet) and piperidine protons (δ 3.0–4.0 ppm) . Fluorine-19 NMR shows a singlet near δ -200 ppm, consistent with axial fluorine substitution . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 235.1220 [M+H]+^+ .

Synthesis and Chemical Modifications

Synthetic Routes

The synthesis typically begins with (R)-3-fluoropiperidine precursors. A common route involves:

  • Boc Protection: Reaction of (R)-3-fluoropiperidine with di-tert-butyl dicarbonate under basic conditions to install the Boc group .

  • Hydroxylation: Oxidative hydroxylation at the 4-position using osmium tetroxide or catalytic hydrogen peroxide, yielding the dihydroxy intermediate .

  • Purification: Chromatographic separation to isolate the (R)-enantiomer, achieving ≥95% purity .

Challenges include controlling stereochemistry during hydroxylation and avoiding over-oxidation. Asymmetric catalysis and chiral auxiliaries are employed to enhance enantiomeric excess .

Pharmaceutical and Industrial Applications

Drug Discovery

Piperidine derivatives are pivotal in central nervous system (CNS) drug development. The fluorine atom enhances metabolic stability and blood-brain barrier permeability, making this compound a candidate for:

  • Neurological Disorders: Modulation of dopamine and serotonin receptors in Parkinson’s and Alzheimer’s disease .

  • Enzyme Inhibition: Targeting kinases and phosphodiesterases in oncology and inflammation .

Table 2: Biological Targets and Therapeutic Areas

Target ClassTherapeutic AreaMechanism
GPCRsNeurodegenerationDopamine receptor modulation
KinasesOncologyATP-binding site inhibition
PhosphodiesterasesInflammationcAMP/cGMP hydrolysis blockade

Chemical Intermediates

The Boc group facilitates peptide coupling reactions, enabling its use in:

  • Peptide Synthesis: As a protecting group for amine functionalities .

  • Polymer Chemistry: Building block for stimuli-responsive materials .

Hazard StatementCodePrecautionary Measure
H302Swallowed toxicityAvoid ingestion
H312Dermal toxicityWear gloves
H332Inhalation toxicityUse fume hood

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